Ethylgermanium trichloride
Description
Contextualization within Organogermanium Compound Research
Organogermanium chemistry is the study of compounds featuring at least one carbon-germanium (C-Ge) bond. wikipedia.org Germanium's position in Group 14 of the periodic table, between silicon and tin, dictates the characteristic properties of its organometallic derivatives. wikipedia.orgwikipedia.org The reactivity of organogermanes is generally intermediate between that of organosilicon and organotin compounds. wikipedia.org They exhibit considerable thermal stability and are relatively inert chemically, with the Ge-C bond being stable in air. wikipedia.orgpaperpublications.org
Research in organogermanium chemistry has explored a variety of structures, including tetrahedral compounds like ethylgermanium trichloride (B1173362), as well as compounds with multiple germanium atoms (polygermanes) and germanium-containing rings. wikipedia.org While the field is not as extensively explored as organosilicon chemistry, partly due to the higher cost of germanium, interest persists due to the unique reactivity and potential applications of these compounds. wikipedia.org Organogermanium compounds are investigated for their use as catalysts, semiconductor precursors, and in the synthesis of specialized polymers and other materials. americanelements.comwikipedia.org The study of compounds like ethylgermanium trichloride is crucial for understanding fundamental reaction mechanisms and for developing new synthetic methodologies within this specialized area of chemistry.
Historical Perspectives on Organogermanium Chemistry Development
The story of organogermanium chemistry is nested within the broader history of organometallic compounds and the discovery of the element germanium itself.
Prediction and Discovery of Germanium : In 1869, Russian chemist Dmitri Mendeleev predicted the existence of an element he called "ekasilicon," which would fill a gap in the periodic table between silicon and tin. wikipedia.org In 1886, Clemens Winkler, at the Freiberg University of Mining and Technology, discovered this element and named it germanium.
Early Organometallic Chemistry : The first organometallic compound, cacodyl (B8556844) (tetramethyldiarsine), was unintentionally synthesized by Louis Claude Cadet de Gassicourt in 1757. libretexts.org A significant milestone was the creation of Zeise's salt in the 1820s, which contained a platinum-ethylene bond. libretexts.org These early discoveries laid the groundwork for the field.
The First Organogermanium Compound : Just one year after his discovery of the element, Clemens Winkler synthesized the first organogermanium compound, tetraethylgermane, in 1887. wikipedia.orgpharmacy180.com He achieved this by reacting germanium tetrachloride with diethylzinc. wikipedia.org
20th Century Expansion : Despite this early start, the synthesis and examination of organogermanium compounds did not become widespread until the mid-20th century. pharmacy180.com The development of powerful alkylating agents like organolithium and Grignard reagents in the early 1900s provided general and efficient methods for creating C-Ge bonds, which are still commonly used today. wikipedia.orglibretexts.org This expansion led to the synthesis of a wide array of organogermanium compounds, including germanols, germatranes, and polygermanes, and solidified organogermanium chemistry as a distinct sub-discipline. wikipedia.orgpaperpublications.org
Significance of this compound as a Precursor in Germanium Chemistry
This compound is a valuable precursor in the synthesis of more complex organogermanium compounds and materials. Its utility stems from the reactivity of the three chlorine atoms attached to the germanium center, which can be readily substituted by other functional groups.
The synthesis of this compound itself can be achieved through several routes. One method involves the reaction of germanium(IV) chloride with an ethylating agent like tetraethyltin. wikipedia.org Another approach is the direct reaction between ethyl chloride and germanium metal, often with copper as a catalyst. wikipedia.org
Once formed, this compound serves as a versatile intermediate. The Ge-Cl bonds are susceptible to nucleophilic attack, allowing for the stepwise replacement of the chlorine atoms. For example, reaction with Grignard reagents or organolithium compounds can introduce additional organic groups, leading to the formation of diethylgermanium dichloride, triethylgermanium (B15089029) chloride, or tetraethylgermane. Hydrolysis of the Ge-Cl bonds can produce corresponding germanium oxides or germanols.
This reactivity makes this compound a key starting material for various applications:
Polymerization Catalysts : It can be used in catalytic systems for polymerization reactions. wikipedia.org
Materials Science : As an organometallic precursor, it is used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin films of germanium or germanium-containing materials for the semiconductor industry. ereztech.comamericanelements.com
Synthetic Reagent : It is a fundamental building block for laboratory-scale synthesis of a wide range of novel organogermanium compounds for research purposes, enabling the exploration of new structures and reactivities. americanelements.comnih.gov
The compound's role as a bridge between simple germanium halides and complex organogermanium structures underscores its importance in the continued development of the field.
Structure
2D Structure
Properties
IUPAC Name |
trichloro(ethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Ge/c1-2-6(3,4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZFWMHRXCHTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369859 | |
| Record name | trichloro(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-42-0 | |
| Record name | trichloro(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylgermanium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Reaction Mechanisms of Ethylgermanium Trichloride
Fundamental Reaction Types
The reactivity of ethylgermanium trichloride (B1173362) is dominated by reactions at the electron-deficient germanium center. The primary types of reactions it undergoes are nucleophilic substitution and hydrolysis.
The germanium atom in ethylgermanium trichloride is electrophilic, making it a prime target for nucleophiles. Nucleophilic substitution reactions involve the displacement of one or more of the chloride ligands by a nucleophilic species. The general form of this reaction can be represented as:
EtGeCl₃ + Nu⁻ → EtGeCl₂Nu + Cl⁻
This process can continue, replacing the remaining chlorine atoms depending on the stoichiometry and reactivity of the nucleophile.
Common nucleophiles used in reactions with organogermanium halides include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that can introduce new organic groups, forming new Carbon-Germanium (C-Ge) bonds. This is a standard method for synthesizing mixed organogermanes. wikipedia.org
Hydroxide (B78521) Ions: As strong nucleophiles, hydroxide ions (OH⁻) readily attack the germanium center, displacing chloride ions. This reaction is a key step in the hydrolytic transformations discussed below and is an effective pathway for the synthesis of germoxanes. nih.gov
Alkoxides and Amides: Other strong nucleophiles, such as alkoxides (RO⁻) and amides (R₂N⁻), can also displace the chloride ligands to form the corresponding alkoxygermanes and aminogermanes.
The table below summarizes typical nucleophilic substitution reactions involving an organogermanium trichloride like EtGeCl₃.
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Alkyl/Aryl Anion | CH₃Li (Methyllithium) | Mixed Alkylgermane (e.g., Et(CH₃)GeCl₂) |
| Hydride Ion | LiAlH₄ (Lithium aluminum hydride) | Germanium Hydride (e.g., EtGeH₃) |
| Hydroxide Ion | NaOH (Sodium hydroxide) | Germanol/Germoxane (via hydrolysis) |
| Alkoxide Ion | NaOCH₃ (Sodium methoxide) | Alkoxygermane (e.g., EtGe(OCH₃)₃) |
| Amide Ion | LiN(CH₃)₂ (Lithium dimethylamide) | Aminogermane (e.g., EtGe(N(CH₃)₂)₃) |
Hydrolysis is a specific and crucial type of nucleophilic substitution where water acts as the nucleophile. The reaction of this compound with water is vigorous and leads to the stepwise replacement of chlorine atoms with hydroxyl (-OH) groups. The initial product is ethylgermanetriol:
EtGeCl₃ + 3H₂O → EtGe(OH)₃ + 3HCl
However, germanols like ethylgermanetriol are often unstable and readily undergo intermolecular condensation reactions, eliminating water to form germanium-oxygen-germanium (Ge-O-Ge) linkages. This process results in the formation of oligomeric or polymeric structures. nih.gov The hydrolytic condensation of RGeX₃ derivatives is a known route to cage and polymer structures. nih.gov The resulting polymeric species are generally known as polygermoxanes or, more specifically in this case, ethylpolygermoxane. Depending on the reaction conditions, these can form complex three-dimensional networks often referred to as sesquioxanes, with the general formula (EtGeO₁.₅)ₙ.
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of these reactions requires examining the transient species that may form.
Germylenes, the germanium analogues of carbenes, are divalent germanium species (R₂Ge:) that can act as key reactive intermediates in organogermanium chemistry. nih.gov In the context of reactions involving germanium halides, dichlorogermylene (GeCl₂) is a significant intermediate.
While often associated with high-temperature reactions or the reduction of GeCl₄, dichlorogermylene can be involved in the synthesis of organogermanium trihalides. For instance, in the "Direct Synthesis" (discussed below), the reaction of an alkyl halide with germanium metal is proposed to proceed via intermediates that may involve surface-bound GeCl₂ species. dtic.mil These germylene species are highly reactive and can insert into various bonds, such as the carbon-halogen bond of an alkyl halide:
R-Cl + :GeCl₂ → R-GeCl₃
The detection and characterization of transient germylenes, such as diphenylgermylene (Ph₂Ge), have been achieved through techniques like laser flash photolysis, confirming their existence as discrete, albeit short-lived, intermediates in solution. nih.gov The ability of dichlorogermylene to be stabilized and isolated through coordination with strong σ-donating ligands further supports its role as a viable reaction intermediate. researchgate.net
The "Voorhoeve Mechanism" generally refers to the "Direct Process" or "Direct Synthesis," analogous to the Rochow-Müller process used for producing organosilanes. This industrial method involves the direct reaction of an alkyl halide with elemental germanium, typically in the presence of a copper catalyst at elevated temperatures, to produce organogermanium halides.
2 C₂H₅Cl + Ge → (C₂H₅)₂GeCl₂ (major product) C₂H₅Cl + Ge → C₂H₅GeCl₃ (can also be formed)
The mechanism is complex and thought to involve free radical pathways occurring on the surface of the copper-germanium contact mass. A simplified proposed mechanism involves several steps:
Chlorine Transfer: Ethyl chloride reacts with the copper catalyst to form copper(I) chloride and an ethyl radical.
Surface Reaction: The copper(I) chloride chlorinates the germanium surface.
Radical Attack: The ethyl radical attacks the chlorinated germanium surface, forming the C-Ge bond and yielding the final organogermanium halide product.
An alternative view suggests the formation of dichlorogermylene (:GeCl₂) as an intermediate on the metal surface, which then reacts with the alkyl halide. dtic.mil
Formation of Polymeric or Oligomeric Germanium Species
As mentioned in the section on hydrolytic transformations, the reaction of this compound with water is a primary route to polymeric germanium species. The trifunctional nature of EtGeCl₃ allows for the formation of a cross-linked, three-dimensional network.
The process begins with the formation of ethylgermanetriol, EtGe(OH)₃. This monomer then undergoes polycondensation:
n EtGe(OH)₃ → (EtGeO₁.₅)ₙ + 1.5n H₂O
The resulting structure, (EtGeO₁.₅)ₙ, is known as an ethylgermanium sesquioxide. These sesquioxanes can exist as complex cage-like structures or as amorphous polymers. The specific structure depends heavily on the conditions of the hydrolysis, such as pH, solvent, and temperature. These polymeric networks are characterized by a backbone of alternating germanium and oxygen atoms. The synthesis of organogermanium sesquioxides via the hydrolysis of the corresponding trichlorides is a well-established method. nih.gov
Beyond hydrolysis, the formation of Ge-Ge bonds can lead to another class of oligomers and polymers called polygermanes. wikipedia.org While not typically formed from this compound directly, reactions that reduce the Ge-Cl bonds can, in principle, lead to Ge-Ge bond formation, though this is a less common reaction pathway for this specific precursor.
Advanced Spectroscopic Characterization of Ethylgermanium Trichloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the detailed structural investigation of ethylgermanium trichloride (B1173362) and its derivatives in solution. The chemical shifts, coupling constants, and dynamic behavior of nuclei such as ¹H and ¹³C offer a wealth of information regarding the molecular architecture and conformational dynamics.
Probing Molecular Conformation and Dynamics via Variable Temperature NMR
Variable temperature (VT) NMR spectroscopy is a powerful technique to investigate the conformational dynamics and rotational isomerism in molecules. For molecules like ethylgermanium trichloride, rotation around the carbon-germanium bond can lead to different stable conformations, or rotamers. At room temperature, the rate of interconversion between these rotamers may be fast on the NMR timescale, resulting in time-averaged signals. By lowering the temperature, it is possible to slow down this rotation, potentially allowing for the observation of distinct signals for each conformer.
While specific VT-NMR studies on this compound are not extensively documented in the reviewed literature, the principles of such an analysis can be inferred from studies on analogous compounds. For instance, investigations into ethylhalogenoarsines have utilized changes in infrared and Raman band intensities with temperature to identify the presence of different rotational isomers. A similar approach with VT-NMR for this compound would be expected to reveal changes in the ¹H and ¹³C NMR spectra as the equilibrium between rotamers shifts and the rate of their interconversion decreases. At the coalescence temperature, where the signals of the individual conformers merge, the rate of rotation can be calculated, providing valuable kinetic data about the rotational barrier.
Diastereotopic Features in NMR Spectra
Diastereotopicity is a stereochemical feature that can arise in the NMR spectra of certain molecules, including derivatives of this compound. Diastereotopic nuclei are chemically non-equivalent and, in principle, will have different chemical shifts and exhibit mutual spin-spin coupling. This phenomenon typically occurs in molecules that are chiral or in achiral molecules that contain a prochiral center.
For a derivative of this compound where a chiral center is introduced, the two protons of the methylene (B1212753) group (CH₂) in the ethyl substituent can become diastereotopic. This is because their chemical environments are no longer identical due to the fixed spatial relationship with the distant chiral center. For example, in a hypothetical chiral derivative, replacing one of the methylene protons with another group would lead to the formation of a diastereomer. Consequently, these two protons would be expected to show distinct signals in the ¹H NMR spectrum, likely appearing as a pair of doublets (an AB quartet) if they are coupled to each other and a vicinal proton.
A practical example from organogermanium chemistry that illustrates this principle is the complex ¹H NMR spectrum of sec-butyltrichlorogermane (Bu³GeCl). The presence of a chiral α-carbon atom in each of the three sec-butyl groups leads to the possibility of eight different diastereomers, resulting in complex multiplet signals in the spectrum. This highlights how the introduction of chirality renders adjacent methylene or methine protons diastereotopic and thus magnetically inequivalent.
Application of ¹H and ¹³C NMR in Structural Elucidation of Derivatives
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of newly synthesized derivatives of this compound. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous determination of the molecular structure.
For this compound itself, the ¹H NMR spectrum is characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a typical A₃X₂ spin system. The relative integration of these signals (3:2) confirms the presence of the ethyl group. The ¹³C NMR spectrum shows two distinct signals corresponding to the methyl and methylene carbons.
When this compound is used as a precursor to synthesize more complex derivatives, NMR spectroscopy is crucial for confirming the outcome of the reaction. For example, in a substitution reaction where one or more chlorine atoms are replaced by another functional group (R), the following changes in the NMR spectra would be anticipated:
¹H NMR: The chemical shifts of the ethyl group protons would be altered depending on the electronegativity and magnetic anisotropy of the new substituent R. The coupling pattern (triplet and quartet) would likely remain, but the positions of these signals would shift. New signals corresponding to the protons of the R group would also appear.
¹³C NMR: The chemical shifts of the ethyl group carbons would also be sensitive to the nature of the substituent R. The appearance of new signals in the ¹³C NMR spectrum would correspond to the carbon atoms of the R group, aiding in its identification.
The following table provides hypothetical ¹H and ¹³C NMR data for this compound and a generic derivative, EtGeCl₂R, to illustrate the expected changes.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~1.5 (t, 3H, -CH₃), ~2.5 (q, 2H, -CH₂) | ~10 (-CH₃), ~30 (-CH₂) |
| EtGeCl₂R | Shifted triplet and quartet for ethyl group; new signals for R | Shifted signals for ethyl carbons; new signals for R carbons |
Note: The exact chemical shifts would depend on the specific nature of the R group and the solvent used.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the context of this compound, MS is valuable for confirming the identity of the compound and for monitoring the progress of reactions in which it is a reactant or product.
A typical electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([C₂H₅GeCl₃]⁺). Due to the presence of multiple isotopes of germanium and chlorine, this peak would appear as a characteristic cluster of signals, with the relative intensities of the peaks reflecting the natural isotopic abundances of these elements. Fragmentation of the molecular ion would also occur, leading to the formation of smaller, stable ions. Common fragmentation pathways could include the loss of a chlorine atom, an ethyl group, or molecules such as HCl.
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), can be a powerful tool for reaction monitoring. For instance, in the synthesis of this compound via the reaction of an ethylating agent with germanium tetrachloride (GeCl₄), GC-MS could be used to analyze aliquots of the reaction mixture over time. This would allow for the identification of the starting materials, the desired product, and any byproducts, providing valuable information for optimizing reaction conditions such as temperature, reaction time, and stoichiometry. The disappearance of reactant peaks and the appearance and growth of the product peak would signal the progress of the reaction.
Dipole Moment Studies
The dipole moment of a molecule is a measure of the separation of positive and negative charges and provides insight into the molecule's polarity and geometry. A study by Osthoff and Rochow in 1952 determined the dipole moment of this compound. acs.org This experimental value is crucial for understanding the electronic effects of the substituents on the germanium atom and for validating theoretical models of the molecule's structure.
Vibrational Spectroscopy (IR, Raman) for Structural Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and bonding. The analysis of the vibrational spectra of this compound allows for the identification of characteristic functional groups and provides information about the molecular symmetry.
The infrared spectrum of this compound exhibits absorption bands corresponding to the various vibrational modes of the molecule. These include:
C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.
C-H bending and deformation vibrations: Occurring at lower frequencies, generally in the 1300-1500 cm⁻¹ range.
C-C stretching vibration: Expected to be a weaker band in the 900-1200 cm⁻¹ region.
Ge-C stretching vibration: This is a key vibration for organogermanium compounds and is expected in the 500-700 cm⁻¹ range.
Ge-Cl stretching vibrations: These vibrations are characteristic of the germanium-chlorine bonds and are typically found in the lower frequency region of the mid-infrared spectrum, often below 500 cm⁻¹.
The following table summarizes the expected regions for the characteristic vibrational modes of this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching | 2800 - 3000 |
| C-H bending/deformation | 1300 - 1500 |
| C-C stretching | 900 - 1200 |
| Ge-C stretching | 500 - 700 |
| Ge-Cl stretching | < 500 |
X-ray Crystallography of Co-crystallized Species or Derivatives
Despite a comprehensive search of available scientific literature, specific X-ray crystallographic data for co-crystallized species or derivatives of this compound could not be located. As a result, detailed research findings including data tables with unit cell parameters, space group information, and key bond lengths or angles for this compound adducts or co-crystals are not available at this time.
The study of such crystal structures would be of significant scientific interest. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid state. For this compound, this technique could elucidate the precise geometry around the germanium center, including the C-Ge and Ge-Cl bond lengths and the Cl-Ge-Cl and C-Ge-Cl bond angles.
Furthermore, the formation of co-crystals or adducts with Lewis bases (e.g., nitrogen-containing ligands like pyridine (B92270) or bipyridine) would be expected to alter the coordination environment of the germanium atom. In such derivatives, an expansion of the coordination number of germanium from four to five or six is anticipated, leading to trigonal bipyramidal or octahedral geometries, respectively. X-ray crystallographic analysis of these potential derivatives would provide invaluable data on the nature of the coordinate bonds formed, including bond distances between germanium and the heteroatoms of the Lewis base. This information is crucial for understanding the Lewis acidic character of this compound and the structural perturbations induced by intermolecular interactions.
While crystallographic data for closely related organogermanium compounds exist, direct extrapolation of these findings to this compound and its derivatives would be speculative. Therefore, in adherence to the strict requirement for scientifically accurate and specific information, a detailed discussion and presentation of crystallographic data for the title compound and its derivatives is precluded by the absence of published experimental results in the searched scientific databases.
Applications of Ethylgermanium Trichloride in Advanced Materials and Chemical Synthesis
Precursor in Chemical Vapor Deposition (CVD) Technologies
Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Organometallic compounds like ethylgermanium trichloride (B1173362) are valuable as precursors in these processes. researcher.life
Ethylgermanium trichloride is utilized as a precursor for the deposition of germanium-containing thin films. researcher.life These films are integral to the manufacturing of various electronic devices. The compound's volatility and thermal decomposition characteristics make it a suitable candidate for CVD processes. While traditional precursors like germane (B1219785) (GeH₄) are effective, they are also toxic and difficult to handle. ias.ac.in Organogermanium compounds, including this compound, offer a safer, liquid-based alternative. ias.ac.in
The deposition of germanium thin films can be achieved through various CVD techniques, including aerosol-assisted chemical vapor deposition (AACVD). ias.ac.inresearchgate.net In a typical AACVD process, a solution of the organogermanium precursor is aerosolized and transported to a heated substrate where it decomposes to form a thin film. For instance, germanium thin films have been successfully deposited on silicon wafers at temperatures around 700°C using organogermanium carboxylates as precursors in an AACVD setup. ias.ac.inresearchgate.net These films can be subsequently oxidized to produce germanium oxide (GeO₂) films. ias.ac.inresearchgate.net
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 993-42-0 nih.govstrem.com |
| Molecular Formula | C₂H₅Cl₃Ge nih.gov |
| Molecular Weight | 208.06 g/mol wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 1.60 g/cm³ wikipedia.org |
| Boiling Point | 144 °C wikipedia.org |
| Melting Point | < -33 °C wikipedia.org |
| Refractive Index | 1.474 (25 °C) wikipedia.orgparchem.com |
This table presents key physical and chemical properties of this compound.
Silicon-germanium (SiGe) alloys are important semiconductor materials used in integrated circuits for creating heterojunction bipolar transistors (HBTs) and strain-inducing layers in CMOS transistors. researchgate.netdiva-portal.org The deposition of SiGe films is a critical step in the fabrication of these advanced electronic components. While germane is a conventional precursor for germanium in SiGe deposition, there is a growing interest in safer, liquid-based organogermanium precursors. researchgate.net
Alkylgermanium trichlorides, a category that includes this compound, have been identified as less hazardous alternatives to germane for the metal-organic chemical vapor deposition (MOVPE) of germanium-containing films, including SiGe. researchgate.netdiva-portal.org The use of these precursors can facilitate the growth of high-purity SiGe layers. The properties of SiGe films, such as their composition and strain, can be controlled by the deposition conditions, including the choice of precursors and the growth temperature. researchgate.netdiva-portal.org For example, SiGe films can be grown epitaxially on silicon substrates, allowing for the engineering of the material's electronic band structure and charge carrier mobility. diva-portal.org
Germanium-containing films, including those made from precursors like this compound, are essential in the manufacturing of a variety of electronic devices. researcher.life The unique properties of germanium, such as its high charge carrier mobility, make it a valuable material for high-frequency and high-speed applications. ias.ac.in
Heterojunction Bipolar Transistors (HBTs) are a key application area. diva-portal.orgnasa.govwikipedia.orgethz.chgoogle.com In an HBT, a thin layer of a different semiconductor material, such as SiGe, is used for the base region, which is situated between the emitter and the collector. diva-portal.orgnasa.govwikipedia.orgethz.chgoogle.com This heterostructure enhances the transistor's performance by allowing for higher doping in the base, which reduces its resistance and improves the device's switching speed. diva-portal.orgnasa.govwikipedia.orgethz.chgoogle.com The ability to deposit high-quality SiGe films using precursors like this compound is therefore crucial for the production of advanced HBTs used in radio frequency (RF) systems and other high-speed circuits. nasa.govwikipedia.orgethz.ch
The production of semiconductors involves a series of complex processes, including the deposition of various thin films onto a substrate. This compound and other organometallic compounds are used as precursors to create these thin films with specific electronic properties. researcher.lifeamericanelements.com The purity of the precursor is of utmost importance in semiconductor manufacturing, as even trace amounts of impurities can significantly affect the performance of the final device. americanelements.com this compound can be produced in high and ultra-high purity forms (99% to 99.9999%) to meet the stringent requirements of the semiconductor industry. americanelements.com
The use of this compound as a precursor allows for the deposition of germanium and SiGe films at various temperatures, which is a critical factor in determining the properties of the resulting semiconductor device. arxiv.org The ability to control the deposition process with high precision is essential for creating the complex, multi-layered structures found in modern integrated circuits.
Table 2: Comparison of Germanium Precursors for CVD
| Precursor | Chemical Formula | Physical State | Key Characteristics |
|---|---|---|---|
| Germane | GeH₄ | Gas | Conventional precursor, toxic and difficult to handle. ias.ac.in |
| This compound | C₂H₅Cl₃Ge | Liquid | Safer, liquid alternative to germane. ias.ac.in |
| Isobutylgermane | (CH₃)₂CHCH₂GeH₃ | Liquid | Less hazardous liquid precursor for high-purity Ge films. researchgate.net |
| Diethyl germanium bis-picolinate | [Et₂Ge(O₂CC₅H₄N)₂] | Solid | Used in AACVD for depositing Ge thin films. ias.ac.inresearchgate.net |
This table provides a comparison of different germanium precursors used in Chemical Vapor Deposition (CVD).
Role in Organic Synthesis beyond Precursor Applications
While the primary application of this compound is as a precursor in materials science, information regarding its specific roles in broader organic synthesis, beyond its use in creating thin films, is not widely available in the reviewed literature.
Catalytic Applications
This compound is mentioned as a potential catalyst. researcher.lifewikipedia.org However, specific, detailed research findings or industrial applications of this compound as a catalyst are not extensively documented in the public domain based on the conducted searches.
Purity Assessment and Quality Control in Ethylgermanium Trichloride Research and Production
Analytical Techniques for Purity Determination
A suite of sophisticated analytical techniques is utilized to ascertain the purity of ethylgermanium trichloride (B1173362), each providing specific insights into the nature and concentration of impurities.
Gas Chromatography (GC): Gas chromatography is a primary and widely adopted method for determining the purity of volatile compounds like ethylgermanium trichloride. ereztech.comintatrade.de In this technique, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. The purity is typically reported as a percentage, with commercially available research-grade this compound often specified at a minimum purity of 97% as determined by GC. intatrade.destrem.com For more detailed analysis and identification of impurities, GC is often coupled with mass spectrometry (GC-MS), which provides structural information about the separated components. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound and can be adapted for quantitative analysis to determine purity. nih.govnih.gov ¹H NMR and ¹³C NMR spectra can reveal the presence of organic impurities, including isomers or residual starting materials from the synthesis process. researchgate.net Absolute quantitative NMR (qNMR) can be employed to determine the purity of a sample with high accuracy and precision by comparing the integral of a signal from the analyte with that of a certified internal standard. nist.govbwise.kr
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the detection and quantification of trace and ultra-trace metallic impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the technique of choice due to its exceptional sensitivity and low detection limits. azom.comlibretexts.org This is particularly crucial when this compound is intended for use in the semiconductor industry, where even minute metallic contamination can have detrimental effects on device performance. abachy.compacificbiolabs.com ICP-MS can identify and quantify a wide range of metallic elements at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. pacificbiolabs.comresearchgate.net Sample preparation for ICP-MS typically involves microwave-assisted acid digestion to decompose the organometallic matrix. nih.gov
| Analytical Technique | Primary Purpose | Typical Information Obtained | Key Advantages | Common Applications in this compound Analysis |
|---|---|---|---|---|
| Gas Chromatography (GC) | Determination of overall purity and separation of volatile organic impurities. | Percentage purity, retention times of components. | High resolution for volatile compounds, well-established method. | Routine quality control, assessment of research-grade purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Mass spectra for structural elucidation of unknown impurities. | Combines separation power of GC with identification capabilities of MS. | Impurity profiling, troubleshooting synthesis processes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of organic impurities. | Chemical shifts, coupling constants, and integral values for structural and quantitative analysis. | Non-destructive, provides detailed structural information. | Characterization of new synthesis batches, detection of isomeric impurities. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantification of trace and ultra-trace metallic impurities. | Concentrations of specific metallic elements. | Extremely high sensitivity and low detection limits. | Ensuring suitability for semiconductor and electronics applications. |
Strategies for Minimizing Metallic Impurities
The presence of metallic impurities in this compound can be a significant concern, particularly for its application as a precursor in the semiconductor industry. Therefore, several strategies are employed during its synthesis and purification to minimize these contaminants.
Fractional Distillation: Fractional distillation is a cornerstone technique for the purification of this compound. rochester.educhembam.com This method is particularly effective for separating compounds with close boiling points. wikipedia.org The process involves heating the liquid mixture to create a vapor, which then rises through a fractionating column. The column provides a large surface area, allowing for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature, different fractions can be collected, separating the desired product from impurities with different boiling points. youtube.comyoutube.com
Adduct Purification: For organometallic compounds, adduct purification is a highly effective method for achieving high levels of purity. ias.ac.inresearchgate.net This technique involves reacting the crude organometallic compound with a Lewis base to form a stable, often crystalline, adduct. This adduct can then be purified by recrystallization, a process that is very effective at removing impurities. Subsequently, the purified adduct is thermally dissociated to release the high-purity organometallic compound. ias.ac.in
High-Purity Starting Materials: The purity of the final this compound product is heavily dependent on the quality of the starting materials used in its synthesis. Utilizing high-purity germanium and other reagents is a fundamental step in minimizing the introduction of metallic and other impurities from the outset.
Impact of Impurities on Research Outcomes and Applications
The presence of impurities in this compound can have profound and often detrimental effects on research outcomes and the performance of the final products in various applications.
Semiconductor Manufacturing: In the fabrication of semiconductor devices, particularly through Metal-Organic Vapor Phase Epitaxy (MOVPE), the purity of the precursor is critical. ias.ac.insigmaaldrich.com Metallic impurities in this compound can be incorporated into the growing germanium-containing thin films, leading to a range of adverse effects. These impurities can act as unwanted dopants, altering the electrical properties of the semiconductor material. mdpi.com For instance, they can create deep-level defects within the band gap, which can act as recombination centers, reducing carrier lifetime and degrading device performance. mdpi.comresearchgate.net Furthermore, particulate impurities can lead to the formation of structural defects such as dislocations and stacking faults in the epitaxial layers, compromising the integrity and reliability of the final device. researchgate.netpsu.edu
Research and Development: In a research context, the presence of unknown or unquantified impurities can lead to erroneous and irreproducible results. Impurities can interfere with chemical reactions, poison catalysts, or lead to the formation of unintended byproducts. This can complicate the interpretation of experimental data and hinder the development of new synthetic methodologies and applications for this compound.
Standards for Research-Grade and High-Purity this compound
While there may not be universally mandated standards specifically for this compound, its quality is generally defined by purity grades established by chemical suppliers and tailored to the requirements of specific applications.
Research-Grade: For general laboratory and research purposes, this compound is often supplied as "research-grade." This typically implies a purity of 97% or higher, as determined by a technique like gas chromatography. strem.com This level of purity is generally sufficient for exploratory synthesis and proof-of-concept studies.
High-Purity and Ultra-High Purity Grades: For more demanding applications, such as in the electronics and semiconductor industries, high-purity and ultra-high-purity grades are required. americanelements.com These grades are characterized by significantly lower levels of both organic and metallic impurities. Purity levels for these grades are often expressed in terms of the number of nines, such as 99.99% (4N) or 99.999% (5N). americanelements.com For semiconductor applications, the concentration of specific metallic impurities is a critical parameter and is often specified in the parts-per-million (ppm) or parts-per-billion (ppb) range. sigmaaldrich.comalliancechemical.com Terms like "Electronic Grade," "Semiconductor Grade," or "ULSI Grade" (Ultra-Large-Scale Integration) are used to denote materials that meet the stringent purity requirements for microelectronics fabrication. alliancechemical.com
| Purity Grade | Typical Purity Level | Key Characteristics | Primary Applications |
|---|---|---|---|
| Research-Grade | ≥97% | Sufficient for general laboratory use and exploratory research. | Chemical synthesis, academic research. |
| High-Purity | 99.9% to 99.999% (3N to 5N) | Low levels of organic and metallic impurities. | Precursor for thin-film deposition, advanced materials research. |
| Electronic/Semiconductor Grade | >99.999% (>5N) | Extremely low levels of specific metallic impurities (often in the ppb range). | MOVPE, semiconductor device fabrication. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
